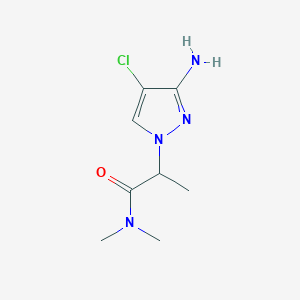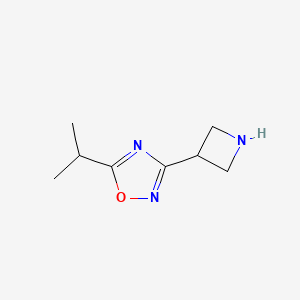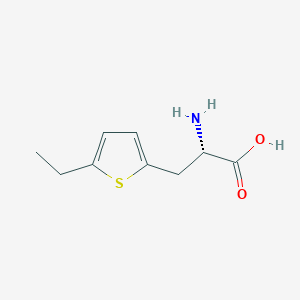![molecular formula C9H15NO2 B13306593 (2R)-2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid](/img/structure/B13306593.png)
(2R)-2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid is a unique compound characterized by its bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The bicyclo[2.2.1]heptane moiety imparts unique steric and electronic properties to the molecule, making it a valuable scaffold for the development of new drugs and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid typically involves the use of bicyclo[2.2.1]heptane derivatives as starting materials. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. The use of continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild, allowing for the preservation of the bicyclic structure.
Major Products Formed
The major products formed from these reactions include oxygenated derivatives, reduced forms of the compound, and various substituted derivatives. These products can be further utilized in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
(2R)-2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2R)-2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. The bicyclic structure allows for unique interactions with enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have significant potential in drug development.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other bicyclic amino acids and derivatives, such as:
2-Azabicyclo[2.2.1]heptanes: These compounds share a similar bicyclic structure and are used in similar applications.
Bicyclo[2.1.1]hexanes: These compounds have a different bicyclic structure but are also used in the development of new materials and drugs.
7-Oxabicyclo[2.2.1]heptanes: These compounds contain an oxygen atom in the bicyclic structure and are studied for their biological activity.
Uniqueness
The uniqueness of (2R)-2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid lies in its specific bicyclic structure, which imparts unique steric and electronic properties. This makes it a valuable scaffold for the development of new drugs and materials, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C9H15NO2 |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(2-bicyclo[2.2.1]heptanyl)acetic acid |
InChI |
InChI=1S/C9H15NO2/c10-8(9(11)12)7-4-5-1-2-6(7)3-5/h5-8H,1-4,10H2,(H,11,12)/t5?,6?,7?,8-/m1/s1 |
Clave InChI |
WSYBJHMJCCMCNJ-ZKBGSAEASA-N |
SMILES isomérico |
C1CC2CC1CC2[C@H](C(=O)O)N |
SMILES canónico |
C1CC2CC1CC2C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Aminomethyl)benzo[b]thiophen-7-amine](/img/structure/B13306524.png)


![3-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid](/img/structure/B13306554.png)

![Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate](/img/structure/B13306562.png)




amine](/img/structure/B13306591.png)



